molecular formula C21H20O3 B1600011 2,4-Dibenzyloxybenzyl Alcohol CAS No. 33617-58-2

2,4-Dibenzyloxybenzyl Alcohol

Cat. No. B1600011
CAS RN: 33617-58-2
M. Wt: 320.4 g/mol
InChI Key: XPKZCTCRUPIJEF-UHFFFAOYSA-N
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Description

2,4-Dibenzyloxybenzyl Alcohol (DBBA) is an organic compound used in various applications such as in the synthesis of biologically active molecules and materials science. It is a white to yellow solid with a molecular weight of 320.39 .


Molecular Structure Analysis

The IUPAC name for DBBA is [2,4-bis (benzyloxy)phenyl]methanol . The InChI code for DBBA is 1S/C21H20O3/c22-14-19-11-12-20 (23-15-17-7-3-1-4-8-17)13-21 (19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 .


Physical And Chemical Properties Analysis

DBBA is a white to yellow solid . It has a molecular weight of 320.39 . The storage temperature is room temperature .

Scientific Research Applications

  • Scientific Field: Material Science

    • Application: The compound could potentially be used in the synthesis of multimetal and doped metal oxides .
  • Scientific Field: Life Science

    • Application: The compound might have potential applications in life science research, but the exact applications are not specified in the available resources .
  • Scientific Field: Chemical Synthesis

    • Application: The compound could potentially be used in chemical synthesis .
  • Scientific Field: Chromatography

    • Application: The compound might have potential applications in chromatography .
  • Scientific Field: Analytical Research

    • Application: The compound might have potential applications in analytical research .
  • Scientific Field: Other Scientific Fields

    • Application: The compound might have potential applications in other scientific fields .
  • Scientific Field: Organic Synthesis

    • Application: The compound could potentially be used in organic synthesis .
    • Method of Application: One method mentioned involves a reaction mixture where 2,4-dibenzyloxybenzyl alcohol is obtained by recrystallization from ethanol .
    • Results or Outcomes: The yield of 2,4-dibenzyloxybenzyl alcohol was reported to be 98% with a melting point of 84-85°C .
  • Scientific Field: Material Science

    • Application: The compound could potentially be used in the synthesis of multimetal and doped metal oxides .
  • Scientific Field: Organic Synthesis

    • Application: The compound could potentially be used in organic synthesis .
    • Method of Application: One method mentioned involves a reaction mixture where 2,4-dibenzyloxybenzyl alcohol is obtained by recrystallization from ethanol .
    • Results or Outcomes: The yield of 2,4-dibenzyloxybenzyl alcohol was reported to be 98% with a melting point of 84-85°C .
  • Scientific Field: Material Science

    • Application: The compound could potentially be used in the synthesis of multimetal and doped metal oxides .

properties

IUPAC Name

[2,4-bis(phenylmethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKZCTCRUPIJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441889
Record name 2,4-Dibenzyloxybenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibenzyloxybenzyl Alcohol

CAS RN

33617-58-2
Record name 2,4-Dibenzyloxybenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dibenzyloxybenzaldehyde (20 g) was dissolved in methanol (700 ml) and then thereto was added sodium borohydride (3.6 g) and this was left to stand at room temperature (20° C.) for 1.5 hours. To the reaction mixture was added water (1.5 l) and the resulting precipitate was collected by filtration and recrystallized from ethanol to obtain 2,4-dibenzyloxybenzyl alcohol (19.8 g, yield 98%). Melting point; 84°-85° C.
Quantity
20 g
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reactant
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700 mL
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3.6 g
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reactant
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1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2,4-Dibenzyloxybenzaldehyde [V] (20 g) was dissolved in methanol (700 ml) and then, thereto was added sodium boronhydride (3.6 g) and this was left to stand at room temperature (20° C.) for 1.5 hours. To the reaction mixture was added water (1.5 liter) and the resulting precipitate was collected by filtration and recrystallized from ethanol to obtain 2,4-dibenzyloxybenzyl alcohol [VI] (19.8 g, yield 98%). Melting point: 84°-85° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
700 mL
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solvent
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0 (± 1) mol
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Quantity
1.5 L
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibenzyloxybenzyl Alcohol
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2,4-Dibenzyloxybenzyl Alcohol
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2,4-Dibenzyloxybenzyl Alcohol
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2,4-Dibenzyloxybenzyl Alcohol
Reactant of Route 5
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2,4-Dibenzyloxybenzyl Alcohol
Reactant of Route 6
2,4-Dibenzyloxybenzyl Alcohol

Citations

For This Compound
4
Citations
M Matsushita, T Kanemura, S Hatakeyama, H Irie… - Tetrahedron, 1995 - Elsevier
JSTX-3 (Joro spider toxin-3) (1), a potent neurotoxin isolated from Joro spider (Nephila clavata), has been efficiently synthesized starting from 5-azido-lN-Boc-pentylamine (11) via the …
Number of citations: 23 www.sciencedirect.com
PC Astles, TJ Brown, CM Handscombe… - European journal of …, 1997 - Elsevier
This paper describes the discovery of a new non-peptide endothelin A (ET A ) selective ligand, 2,4-dibenzyloxybenzoic acid 3, which inhibits the binding of [ 125 I]ET-1 to ET A receptors …
Number of citations: 14 www.sciencedirect.com
RB Durairaj - 2005 - Springer
Pharmaceutical companies have been actively involved in the research and development of drug compounds for the treatment and prevention of various human illnesses. With an …
Number of citations: 3 link.springer.com
AA Formanovsky, IS Popova, IV Mikhura - Russian journal of bioorganic …, 2009 - Springer
The total large-scale synthesis of a natural toxin argiopine, a polymethylenepolyamine derivative, was developed. It consisted of 26 stages and included three key block schemes. Most …
Number of citations: 1 link.springer.com

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